molecular formula C19H20N4O2 B2689680 3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol CAS No. 797027-80-6

3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol

Cat. No.: B2689680
CAS No.: 797027-80-6
M. Wt: 336.395
InChI Key: PEQMTEMWXRAERG-UHFFFAOYSA-N
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Scientific Research Applications

Antioxidant and Cytotoxic Activity

Quinazolinone derivatives exhibit significant antioxidant and cytotoxic activities. These compounds, particularly the polyphenolic derivatives, have shown high antioxidant activity compared to ascorbic acid and Trolox, and cytotoxicity against cancerous cell types like lung adenocarcinoma and prostate carcinoma, while being compatible with normal cells (Pele et al., 2022).

Biological Activity of Triazole Derivatives

Triazole derivatives of quinazolinone have been synthesized and screened for their biological activity. These compounds are characterized by their structures and potential for diverse biological functions (Havaldar & Patil, 2008).

Antitumor Applications

Some quinazolinone derivatives, particularly those with modifications for increased water solubility, exhibit significant antitumor activities. These compounds have unique biochemical characteristics, including non-phase specific cell-cycle arrest (Bavetsias et al., 2002).

Herbicidal Potential

Quinazolinone derivatives have been synthesized with phenoxy-methyl substituents and evaluated for herbicidal activity. These compounds showed high phytotoxicity, indicating potential as plant hormone inhibitors (Aibibuli et al., 2012).

Anticonvulsant Properties

Some quinazolinone derivatives have been synthesized and shown to have anticonvulsant properties. This indicates their potential use in managing seizure disorders (Georgey et al., 2008).

Antibacterial Agents

Quinazolinone derivatives have been designed and synthesized as potential antibacterial agents. These compounds were tested against various bacterial strains, showing significant antimicrobial activity (Sharma et al., 2012).

Antimicrobial, Analgesic, and Anti-Inflammatory Activity

Quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These compounds showed potential in treating microbial infections and managing pain and inflammation (Dash et al., 2017).

Antiviral Activity

New quinazolinone derivatives have been synthesized and displayed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests their potential application in managing viral infections (Luo et al., 2012).

Anticancer Agents

Quinazolinone-based α-aminophosphonates have been developed as potent anticancer agents. These compounds have shown significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).

Future Directions

Future research on this compound could focus on elucidating its synthesis, physical and chemical properties, mechanism of action, and potential biological activities. It could also be interesting to explore its potential applications in medicine, given the known biological activities of other quinazolines .

Chemical Reactions Analysis

3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the attached functional groups.

  • Substitution

Properties

IUPAC Name

3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-14-6-3-5-13(11-14)21-19-22-17-9-2-1-8-16(17)18(23-19)20-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15,24H,4,7,10,12H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQMTEMWXRAERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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